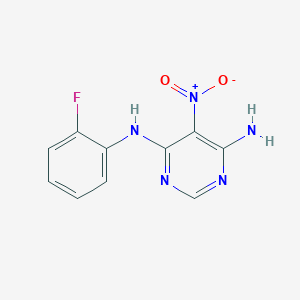

4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

カタログ番号 B2455384

CAS番号:

326008-14-4

分子量: 249.205

InChIキー: YWBMJUBGKCEUAR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

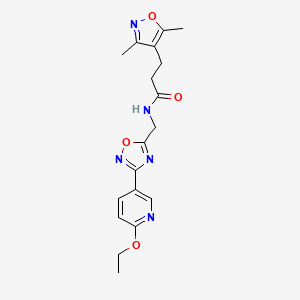

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用

- Synthesis : N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has been synthesized and characterized using single-crystal X-ray determination .

- Molecular Structure : The compound’s molecular geometry was analyzed using both Hartree-Fock (HF) and density functional theory (DFT) methods. Calculations indicate that DFT at the B3LYP/6-311++G(d,p) level accurately reproduces the structure .

- Anticancer Activity : N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has demonstrated biological activity against certain types of cancer cells.

- Antibacterial and Antifungal Properties : The compound also exhibits antibacterial and antifungal activity.

- Novel Derivatives : Researchers have explored the synthesis of novel derivatives for anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives, related to this compound, have shown potent antitumor activity.

- SNAr Reactions : Investigations into the N-arylation of indoles and carbazoles have been conducted using base-promoted SNAr reactions of chloroarenes and fluoroarenes. This provides an efficient protocol for synthesizing N-arylated indoles and carbazoles under transition-metal-free conditions .

- PyBox–La(OTf)3-Catalyzed Reaction : Researchers achieved an enantioselective Diels–Alder cycloaddition using 2-alk-2-enoylpyridines and cyclopentadiene. This produced enantiopure disubstituted norbornenes, which are biologically relevant structures .

Synthesis and Molecular Structure

Biological Activities

Derivatives and Anticancer Applications

Alternative Synthesis Methods

Enantioselective Cycloaddition

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBMJUBGKCEUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide

2361640-94-8

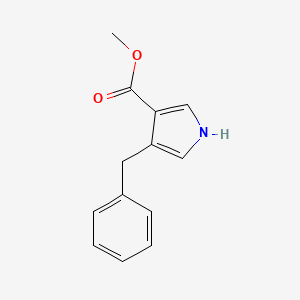

methyl 4-benzyl-1H-pyrrole-3-carboxylate

109578-39-4

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)

![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)

![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)

![6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2455316.png)

![Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B2455321.png)

![4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2455324.png)